Methyl clerodermate
Description
Clerodermic acid methyl ester (CAS: 67650-47-9) is a clerodane-type diterpenoid methyl ester isolated from plant sources. Its molecular formula is C₂₁H₃₀O₄, with a molecular weight of 346.5 g/mol and a calculated XLogP3 value of 4.7, indicating moderate lipophilicity . Structurally, it features a bicyclic diterpene core with a methyl ester functional group, four defined stereocenters, and a topological polar surface area of 52.6 Ų . This compound is categorized as a natural product, primarily used in life sciences research to investigate bioactive diterpenoids .
Properties
IUPAC Name |
methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Methanolysis
A widely adopted method involves acid-catalyzed esterification using hydrochloric acid (HCl) in methanol. The protocol entails dissolving clerodermic acid in anhydrous methanol containing 1.2% (w/v) HCl and reacting at 45°C for 12–18 hours. This approach achieves >96% conversion to the methyl ester, with minimal formation of free fatty acids (<1.4%) due to controlled water content. The reaction mechanism proceeds via protonation of the carboxylic acid group, followed by nucleophilic attack by methanol.
Optimization Notes:
Base-Catalyzed Transesterification
Base-catalyzed methods, though less common for acid-sensitive diterpenoids, utilize sodium methoxide (NaOMe) or potassium hydroxide (KOH) in methanol. These conditions are suitable for pre-activated substrates, such as clerodermic acid chlorides. However, prolonged exposure to alkaline media risks epimerization at chiral centers, necessitating reaction times under 2 hours.
Dimethyl Carbonate-Mediated Methylation
A patent-pending method (US6515167B1) employs dimethyl carbonate (DMC) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts. This solvent-free process operates at 90°C under reflux, achieving 97–98% conversion within 7–20 hours. DMC acts as both methylating agent and solvent, with byproducts (CO₂ and methanol) easily removed via distillation.
Advantages Over Traditional Methods:
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Eco-Friendly Profile: Avoids toxic reagents like methyl iodide.
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Isomerization Control: Low-temperature conditions (90°C vs. >100°C in acid catalysis) preserve stereochemistry.
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Scalability: No high-pressure reactors required, enabling industrial adoption.
Reaction Setup:
Purification Techniques
Column Chromatography
Silica gel chromatography remains the gold standard for purifying clerodermic acid methyl ester. A hexane/ethyl acetate gradient (9:1 to 1:1) effectively separates esterified products from unreacted acids or isomers. Medium-polarity stationary phases (e.g., cyanopropyl-modified silica, DB-23) enhance resolution of structurally analogous diterpenoids.
Recrystallization
Recrystallization from methanol/water mixtures (4:1 v/v) yields high-purity crystals (>99%), though this method is less effective for oils or amorphous solids.
Analytical Validation
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with flame ionization detection (FID) is preferred for quantifying methyl esters. Cyanopropyl columns (e.g., HP-88) resolve cis-trans isomers via differences in polarity. Retention indices are cross-referenced against authenticated standards.
Typical GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-88, 100 m × 0.25 mm |
| Oven Program | 50°C (2 min) → 240°C @ 4°C/min |
| Carrier Gas | Helium @ 1.5 mL/min |
| Detection | FID @ 260°C |
Silver-Ion HPLC
For isomer detection, silver-ion HPLC (Ag⁺-HPLC) separates clerodermic acid methyl ester diastereomers based on double-bond geometry. Mobile phases of acetonitrile/water (95:5) with 0.1% trifluoroacetic acid (TFA) achieve baseline resolution.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Isomerization Risk | Scalability |
|---|---|---|---|---|
| Acid-Catalyzed | 96 | 98 | Moderate | High |
| Base-Catalyzed | 88 | 95 | High | Moderate |
| DMC-Mediated | 98 | 99 | Low | High |
Key Insights:
Chemical Reactions Analysis
Types of Reactions: Clerodermic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
Pharmacological Applications
CAME has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Research indicates that CAME exhibits significant cytotoxicity against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
- Anti-inflammatory Properties : CAME has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its antimicrobial properties suggest potential applications in developing new antibiotics or antifungal agents .
Agricultural Applications
CAME is also being explored as an environmentally friendly alternative in agricultural practices:
- Pesticide Formulation : CAME can serve as a solvent in pesticide formulations, replacing more toxic organic solvents. Its low volatility and good emulsification properties enhance the stability and effectiveness of pesticide products . This application aligns with current trends toward sustainable agriculture by reducing the environmental impact of chemical pesticides.
Material Science Applications
In materials science, CAME is being utilized for its unique chemical properties:
- Surfactant Development : Due to its surfactant properties, CAME can be incorporated into formulations for personal care products and industrial applications. It enhances the stability of emulsions and dispersions, making it valuable in cosmetic and cleaning product formulations .
Case Study 1: Anticancer Research
A study published by researchers at Harvard University explored the cytotoxic effects of CAME on breast cancer cells. The results indicated that treatment with CAME significantly reduced cell viability and induced apoptosis through mitochondrial pathways. This study highlights the potential of CAME as a natural anticancer agent.
Case Study 2: Pesticide Formulation
In a collaborative study between multiple universities, including the University of Minnesota and Stanford University, CAME was tested as a solvent in pesticide formulations. The findings showed that pesticides formulated with CAME exhibited improved efficacy and reduced toxicity compared to traditional solvents. This research supports the use of CAME in developing safer agricultural chemicals.
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmacology | Anticancer agent | Induces apoptosis in cancer cells |
| Anti-inflammatory agent | Reduces inflammation markers | |
| Antimicrobial agent | Effective against various pathogens | |
| Agriculture | Pesticide formulation | Enhances stability and efficacy of pesticides |
| Material Science | Surfactant development | Improves emulsion stability in personal care products |
Mechanism of Action
The mechanism of action of clerodermic acid methyl ester involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways such as the COX-2/NLRP3/NF-κB pathway, which is involved in inflammation.
Comparison with Similar Compounds
Clerodane Diterpenoids
Clerodermic acid methyl ester belongs to the clerodane diterpenoid family, characterized by a decalin core fused with a furan ring. Key structural analogs include:
Key Differences :
- Complexity: Ganoderic acid DM (triterpenoid) is larger and more oxidized than clerodane diterpenoids .
- Functional Groups: Kolavenol lacks the methyl ester group, reducing its polarity compared to clerodermic acid methyl ester .
Fatty Acid Methyl Esters (FAMEs)
While structurally distinct from diterpenoids, FAMEs are widely studied for industrial and metabolic applications. A comparison highlights functional and physicochemical contrasts:



Key Differences :
Key Differences :
- Origin : Clerodermic acid is plant-derived, while synthetic esters are laboratory-synthesized.
- Structural Complexity : Clerodermic acid’s four stereocenters contrast with the simpler bicyclic synthetic analog .
Biological Activity
Clerodermic acid methyl ester (CAME) is a compound derived from various plant sources, particularly those belonging to the family Lamiaceae. This article explores its biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data from recent studies.
Phytochemical Composition
CAME is characterized by its unique chemical structure, which includes a methyl ester functional group. Preliminary phytochemical analyses have shown that CAME and its derivatives possess significant biological activities attributed to their ability to modulate various biochemical pathways.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of CAME, particularly against breast cancer cell lines. The compound demonstrated significant cytotoxic effects on MCF-7 cells, with IC50 values indicating effective concentrations required to reduce cell viability by 50%.
Table 1: Cytotoxicity of Clerodermic Acid Methyl Ester on MCF-7 Cells
In a study assessing the anti-proliferative activity, CAME was isolated from plant extracts and evaluated for its efficacy against various cancer cell lines. The results indicated that CAME selectively inhibited cancer cell growth while exhibiting minimal toxicity to normal cells, suggesting its potential as a therapeutic agent in cancer treatment .
Anti-Inflammatory Properties
CAME has also been evaluated for its anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cells showed that CAME significantly reduced nitric oxide (NO) production in lipopolysaccharide (LPS)-activated cells. This reduction in NO is crucial as it plays a significant role in inflammatory responses.
Table 2: Anti-Inflammatory Activity of Clerodermic Acid Methyl Ester
The mechanism behind this activity involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways .
Antimicrobial Activity
The antimicrobial properties of CAME were assessed against various bacterial strains. While some extracts showed mild antibacterial effects, the overall antimicrobial activity was less pronounced compared to other phytochemicals.
Table 3: Antimicrobial Activity of Clerodermic Acid Methyl Ester
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 7 | |
| Pseudomonas aeruginosa | 6 |
The data suggest that while CAME has some antimicrobial potential, further research is needed to enhance its efficacy or combine it with other agents for improved results .
Case Studies
One notable case study involved the use of CAME in combination with other natural compounds to evaluate synergistic effects on cancer cell lines. The combination treatment resulted in enhanced cytotoxicity compared to individual treatments, indicating potential for combination therapies in clinical settings .
Q & A
Q. What are the recommended synthetic routes for Clerodermic acid methyl ester, and how can reaction conditions be optimized?
Clerodermic acid methyl ester can be synthesized via Diels-Alder reactions or catalytic esterification of clerodermic acid with methanol under acidic conditions. Optimization involves adjusting catalyst load (e.g., trimethylchlorosilane), reaction temperature (room temperature for stability), and solvent polarity to enhance yield and purity. Kinetic studies and HPLC monitoring are critical for identifying optimal reaction times .
Q. What analytical techniques are most effective for characterizing Clerodermic acid methyl ester?
Gas chromatography (GC) with polar cyanosilicone columns (e.g., SP™-2560) is recommended for purity analysis, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide structural confirmation. For stereochemical resolution, X-ray crystallography or chiral-phase HPLC should be employed, referencing IUPAC nomenclature (methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate) for consistency .
Q. How should researchers handle safety protocols when working with Clerodermic acid methyl ester?
Use EN 374-certified gloves, respiratory protection in low-ventilation areas, and barrier creams for skin protection. Avoid environmental contamination by using sealed containers and adhering to laboratory disposal guidelines (e.g., incineration with post-combustion scrubbers). Emergency procedures include 15-minute eyewash protocols and immediate medical consultation for ingestion .
Advanced Research Questions
Q. How can structural ambiguities in Clerodermic acid methyl ester derivatives be resolved?
Combine spectroscopic data (e.g., NOESY for stereochemistry) with computational modeling (DFT calculations) to validate proposed structures. Comparative studies with related esters (e.g., epithuriferic acid methyl ester) and total synthesis revisions can address discrepancies in substituent positioning .
Q. What strategies mitigate isomerization during methylation of clerodermic acid?
Control isomerization by using mild Lewis acids (e.g., BF₃·MeOH) instead of strong protic acids. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH to stabilize intermediates. Post-reaction purification with silica gel chromatography can separate isomers .
Q. How do electronic properties influence Clerodermic acid methyl ester’s reactivity in radical scavenging assays?
Assess electron transfer mechanisms using DPPH radical scavenging assays. Correlate substituent effects (e.g., electron-withdrawing groups on the furan ring) with reaction kinetics via UV-Vis spectroscopy. Compare results with structurally analogous esters (e.g., gallic acid methyl ester) to identify structure-activity relationships .
Q. What computational tools predict synthetic pathways for novel Clerodermic acid methyl ester analogs?
AI-driven platforms (e.g., retrosynthesis planners) trained on reaction databases (Reaxys, SciFinder) can propose routes using Claisen rearrangements or regioselective alkylations. Validate predictions with in silico docking studies to prioritize synthetically feasible pathways .
Methodological Challenges & Data Analysis
Q. How should researchers address contradictory data in Clerodermic acid methyl ester’s bioactivity studies?
Perform dose-response studies across multiple cell lines to identify context-dependent effects. Use meta-analysis frameworks to reconcile disparities in cytotoxicity or anti-inflammatory activity, controlling for variables like solvent (DMSO vs. ethanol) and incubation time .
Q. What validation criteria ensure reproducibility in Clerodermic acid methyl ester’s chromatographic analysis?
Follow AOAC/AOCS guidelines for GC-FAME analysis: use 37-component FAME mixes as retention index standards, validate column efficiency (≥100,000 theoretical plates), and report resolution factors for co-eluting peaks. Include internal standards (e.g., methyl heptadecanoate) for quantification accuracy .
Q. How can stability studies be designed to assess Clerodermic acid methyl ester’s degradation under storage conditions?
Conduct accelerated stability testing (40°C/75% RH) over 6 months, monitoring degradation products via LC-MS. Compare results with Arrhenius model predictions to extrapolate shelf-life. Use inert atmospheres (N₂) and amber glass vials to minimize oxidation .
Integration with Broader Research
Q. How does Clerodermic acid methyl ester’s lipophilicity impact its application in transdermal drug delivery?
Measure logP values (e.g., shake-flask method) and correlate with Franz cell permeation data. Modify ester side chains (e.g., branching) to balance hydrophobicity and solubility, using molecular dynamics simulations to predict membrane interaction .
Q. What bibliometric trends exist in Clerodermic acid methyl ester research, and how can gaps be addressed?
Use tools like VOSviewer to map keyword clusters (e.g., “synthesis,” “bioactivity”) and identify understudied areas (e.g., ecological toxicity). Prioritize cross-disciplinary studies integrating metabolomics or CRISPR screening for mechanistic insights .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



